3-Thiophenesulfonamide, N,N-diethyl-4,5-dihydro-, 1,1-dioxide
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Overview
Description
3-Thiophenesulfonamide, N,N-diethyl-4,5-dihydro-, 1,1-dioxide is a chemical compound with a unique structure that includes a thiophene ring, sulfonamide group, and diethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenesulfonamide, N,N-diethyl-4,5-dihydro-, 1,1-dioxide typically involves the reaction of thiophene derivatives with sulfonamide precursors under specific conditions. One common method includes the reaction of thiophene with chlorosulfonic acid to form thiophene sulfonyl chloride, which is then reacted with diethylamine to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenesulfonamide, N,N-diethyl-4,5-dihydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Thiophenesulfonamide, N,N-diethyl-4,5-dihydro-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Thiophenesulfonamide, N,N-diethyl-4,5-dihydro-, 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The thiophene ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Thiophenesulfonamide, 2,5-dihydro-N-(phenylmethyl)-, 1,1-dioxide
- 1,2,4-Benzothiadiazine-1,1-dioxide
Uniqueness
3-Thiophenesulfonamide, N,N-diethyl-4,5-dihydro-, 1,1-dioxide is unique due to its specific diethyl substituents and the combination of the thiophene ring with the sulfonamide group
Properties
CAS No. |
850751-78-9 |
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Molecular Formula |
C8H15NO4S2 |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
N,N-diethyl-1,1-dioxo-2,3-dihydrothiophene-4-sulfonamide |
InChI |
InChI=1S/C8H15NO4S2/c1-3-9(4-2)15(12,13)8-5-6-14(10,11)7-8/h7H,3-6H2,1-2H3 |
InChI Key |
CXISWVUBEXELLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CS(=O)(=O)CC1 |
Origin of Product |
United States |
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